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molecular formula C5H9N3O B8616792 1-Ethoxymethyl-1,2,4-triazole

1-Ethoxymethyl-1,2,4-triazole

Cat. No. B8616792
M. Wt: 127.14 g/mol
InChI Key: MURXCBHMNDROIT-UHFFFAOYSA-N
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Patent
US06200978B1

Procedure details

A solution of chloromethyl ethyl ether (23.5 g) in toluene (300 ml ), was added dropwise, over an hour, to a solution of 1,2,4-triazole (50 g) in toluene (50 ml), and the reaction stirred at room temperature for 18 hours. On cooling, the reaction mixture was evaporated to dryness in vacuo, the residue triturated with dichloromethane, and the resulting suspension filtered. The filtrate was evaporated in vacuo and purified by column chromatography over silica gel (5/95 methanol/dichloromethane) to afford the title compound as a colorless oil, 23.9 g.
Quantity
23.5 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4]Cl)[CH3:2].[NH:6]1[CH:10]=[N:9][CH:8]=[N:7]1>C1(C)C=CC=CC=1>[CH2:1]([O:3][CH2:4][N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH3:2]

Inputs

Step One
Name
Quantity
23.5 g
Type
reactant
Smiles
C(C)OCCl
Name
Quantity
50 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue triturated with dichloromethane
FILTRATION
Type
FILTRATION
Details
the resulting suspension filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by column chromatography over silica gel (5/95 methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OCN1N=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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